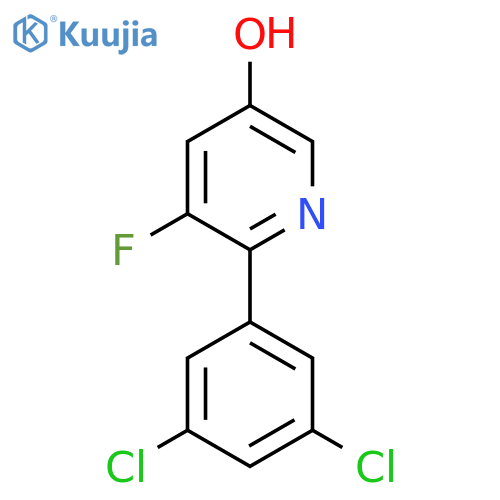Cas no 1361473-61-1 (2-(3,5-Dichlorophenyl)-3-fluoro-5-hydroxypyridine)

1361473-61-1 structure
商品名:2-(3,5-Dichlorophenyl)-3-fluoro-5-hydroxypyridine
CAS番号:1361473-61-1
MF:C11H6Cl2FNO
メガワット:258.075844287872
CID:4919339
2-(3,5-Dichlorophenyl)-3-fluoro-5-hydroxypyridine 化学的及び物理的性質
名前と識別子
-
- 2-(3,5-Dichlorophenyl)-3-fluoro-5-hydroxypyridine
-
- インチ: 1S/C11H6Cl2FNO/c12-7-1-6(2-8(13)3-7)11-10(14)4-9(16)5-15-11/h1-5,16H
- InChIKey: KFRAIUNDVMROFS-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=C(C=1)C1C(=CC(=CN=1)O)F)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 234
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 33.1
2-(3,5-Dichlorophenyl)-3-fluoro-5-hydroxypyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024002924-1g |
2-(3,5-Dichlorophenyl)-3-fluoro-5-hydroxypyridine |
1361473-61-1 | 97% | 1g |
1,629.60 USD | 2021-06-09 | |
| Alichem | A024002924-500mg |
2-(3,5-Dichlorophenyl)-3-fluoro-5-hydroxypyridine |
1361473-61-1 | 97% | 500mg |
931.00 USD | 2021-06-09 | |
| Alichem | A024002924-250mg |
2-(3,5-Dichlorophenyl)-3-fluoro-5-hydroxypyridine |
1361473-61-1 | 97% | 250mg |
659.60 USD | 2021-06-09 |
2-(3,5-Dichlorophenyl)-3-fluoro-5-hydroxypyridine 関連文献
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
-
4. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
1361473-61-1 (2-(3,5-Dichlorophenyl)-3-fluoro-5-hydroxypyridine) 関連製品
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 1189426-16-1(Sulfadiazine-13C6)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
